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Compound of Interest

Compound Name:
2,6-Dimorpholin-4-ylpyrimidine-4-

carboxylic acid

Cat. No.: B1302834 Get Quote

Disclaimer: This technical guide addresses the structure-activity relationship (SAR) of the

broader class of morpholinylpyrimidine analogs. A comprehensive SAR study specifically for

2,6-dimorpholinylpyrimidine analogs is not readily available in the public domain. The

information presented herein is synthesized from research on pyrimidine derivatives bearing at

least one morpholine substituent and is intended to provide insights for researchers, scientists,

and drug development professionals in the field.

Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. The incorporation of a morpholine moiety onto the

pyrimidine ring has been a successful strategy in the development of potent and selective

inhibitors of various enzymes, particularly protein kinases. The morpholine group can influence

the physicochemical properties of the parent molecule, such as solubility and metabolic

stability, and can also engage in crucial interactions with the target protein. This guide provides

an in-depth analysis of the structure-activity relationships of morpholinylpyrimidine analogs,

with a focus on their role as kinase inhibitors.
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The core structure of a 2,6-dimorpholinylpyrimidine is shown below for reference, although the

subsequent discussion will encompass a broader range of morpholinylpyrimidines.

Caption: General structure of a 2,6-dimorpholinylpyrimidine.

Structure-Activity Relationship Insights
The biological activity of morpholinylpyrimidine analogs is significantly influenced by the

substitution pattern on both the pyrimidine core and the morpholine ring itself.

Substitutions on the Pyrimidine Core
Position 4 and 6: In many kinase inhibitors, the morpholine moiety is attached at the C4 or

C6 position of the pyrimidine ring. This positioning often allows the morpholine oxygen to act

as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge

region.

Position 2: Substitution at the C2 position is crucial for modulating potency and selectivity.

The introduction of various aryl or heteroaryl groups can lead to interactions with the solvent-

exposed region of the kinase active site.

Position 5: Modifications at the C5 position can influence the overall conformation of the

molecule and provide additional interactions with the target protein. For instance, the

introduction of a cyano group has been shown to be beneficial for activity in some series.[1]

Substitutions on the Morpholine Ring
While less common, substitutions on the morpholine ring itself can be explored to fine-tune the

properties of the molecule. Such modifications can impact solubility, metabolic stability, and

interactions with the target.

Quantitative Data Summary
The following tables summarize the biological activity of selected morpholinylpyrimidine

analogs from the literature.

Table 1: Anti-inflammatory Activity of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-

yl)(phenyl)methyl)phenol Derivatives[2][3]
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Compound R
Inhibition of NO
production (%) at 12.5 µM

V4 4-OCH3 High

V8 4-F High

Note: Specific percentage values were not provided in the abstract, but compounds V4 and V8

were identified as the most active.

Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives[1]

Compound Structure
Renal Cancer Cell Line
(UO-31) GI%

8 3,5-dimethylpyrazolo at C2 45.24

GI% = Percent Growth Inhibition

Table 3: PI3Kα Kinase Inhibitory Activity of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-

d]pyrimidine Derivatives[4]

Compound Modifications PI3Kα Inhibition

8d Pyrazoline scaffold Moderate

Experimental Protocols
General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds

against a specific kinase.[5]

Materials:

Kinase of interest (e.g., PI3K, mTOR)

Kinase substrate (peptide or protein)
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ATP

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds dissolved in DMSO

ATP detection reagent (e.g., Kinase-Glo®)

White, opaque 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the

wells of the 384-well plate. Include wells with DMSO only as a negative control and a known

inhibitor as a positive control.

Kinase Reaction:

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

Add the kinase reaction mixture to the wells.

Initiate the reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time

(e.g., 60 minutes).

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a

luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate reader. The amount

of remaining ATP is proportional to the luminescence signal, which is inversely correlated

with kinase activity.
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Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. The

IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then

determined by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

Compound Preparation
(Serial Dilution)

Assay Plate Preparation
(Compound Dispensing)

Kinase Reaction Mix
(Kinase + Substrate)

Kinase Reaction
(Add ATP)

Incubation

Signal Detection
(Add ATP Detection Reagent)

Data Acquisition
(Luminescence Reading)

Data Analysis
(IC50 Determination)
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Click to download full resolution via product page

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

Cancer cell lines (e.g., HeLa, MCF-7)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

Penicillin-Streptomycin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, isopropanol)

96-well plates

Spectrophotometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specific duration (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with

active metabolism will convert the yellow MTT into purple formazan crystals.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a spectrophotometer.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Calculate the percentage

of cell viability for each treatment group compared to the untreated control.

Signaling Pathways
Morpholinylpyrimidine analogs have been shown to modulate several key signaling pathways

implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a common event in many human cancers. Several

morpholinylpyrimidine derivatives have been developed as potent inhibitors of PI3K and/or

mTOR.[6]
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by

morpholinylpyrimidine analogs.
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NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory

response. In response to stimuli such as lipopolysaccharide (LPS), this pathway is activated,

leading to the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-

2. Some morpholinylpyrimidine derivatives have been shown to exert anti-inflammatory effects

by inhibiting this pathway.[2][3]
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Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by

morpholinylpyrimidine analogs.

Conclusion
Morpholinylpyrimidine analogs represent a versatile class of compounds with significant

potential in drug discovery, particularly as kinase inhibitors. The structure-activity relationship

studies, though not exhaustive for all subclasses, highlight the importance of the substitution

pattern on the pyrimidine core for achieving high potency and selectivity. The morpholine

moiety often serves as a key pharmacophoric feature, contributing to target engagement and

favorable physicochemical properties. Future research in this area could focus on exploring a

wider range of substitutions on both the pyrimidine and morpholine rings to develop novel

therapeutics with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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